molecular formula C9H8F2O2 B1421185 4-Ethoxy-2,6-difluorobenzaldehyde CAS No. 1017779-48-4

4-Ethoxy-2,6-difluorobenzaldehyde

Cat. No. B1421185
M. Wt: 186.15 g/mol
InChI Key: SHCJRMIWXNHWJF-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 . It has a molecular weight of 186.16 .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2,6-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Ethoxy-2,6-difluorobenzaldehyde has a boiling point of 70-72°C . Other physical and chemical properties such as melting point, density, and solubility were not found in the available sources .

Scientific Research Applications

Ehrlich's Reaction of Furanoeremophilanes The interaction of compounds structurally related to 4-Ethoxy-2,6-difluorobenzaldehyde with Ehrlich's reagent under acidic conditions was studied, revealing complex reaction pathways and product formations. This research provides insights into the reactivity of such compounds and their potential applications in chemical synthesis (Kuroda et al., 2004).

Cyclocondensation Reactions The cyclocondensation reactions of compounds similar to 4-Ethoxy-2,6-difluorobenzaldehyde have been observed, leading to the formation of stable thiouracil derivatives. These findings have implications for the development of novel compounds with potential applications in various chemical sectors (Al-Omar et al., 2010).

Thermophysical Properties Study A study on the thermophysical properties of solid aldehydes, including those structurally related to 4-Ethoxy-2,6-difluorobenzaldehyde, provides valuable data for understanding their behavior in different conditions. This data is essential for their application in various scientific and industrial processes (Temprado et al., 2008).

Catalytic Oxidation of Alcohols The encapsulation of molybdenum(VI) complex within zeolite Y and its application as a catalyst for the oxidation of primary alcohols showcases the potential of harnessing chemical reactions involving structures similar to 4-Ethoxy-2,6-difluorobenzaldehyde for industrial applications (Ghorbanloo & Alamooti, 2017).

Safety And Hazards

Safety data indicates that 4-Ethoxy-2,6-difluorobenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-ethoxy-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCJRMIWXNHWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,6-difluorobenzaldehyde

CAS RN

1017779-48-4
Record name 4-Ethoxy-2,6-difluorobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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